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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of AF10 (ALL1-fused gene

from chromosome 10) in chromatin remodeling complexes. AF10 is a critical nuclear protein

involved in the regulation of gene expression, and its dysregulation is strongly associated with

aggressive forms of leukemia. This document details the molecular functions of AF10, its key

interaction partners, and the downstream consequences of its activity on chromatin structure

and gene transcription. We present quantitative data from key studies, detailed experimental

protocols for investigating AF10's function, and visual representations of the signaling

pathways and experimental workflows involved.

Core Function of AF10 in Chromatin Modification
AF10 is a key component of chromatin-modifying complexes, where it primarily functions as a

crucial cofactor for the histone methyltransferase DOT1L, the sole enzyme responsible for

histone H3 lysine 79 (H3K79) methylation in mammals.[1][2][3][4] The interaction between

AF10 and DOT1L is fundamental to the progression of higher-order H3K79 methylation states,

specifically the conversion of monomethylated H3K79 (H3K79me1) to dimethylated

(H3K79me2) and trimethylated (H3K79me3) forms.[4][5] These histone marks are generally

associated with actively transcribed genes.[6]

The functional significance of AF10 is underscored by its involvement in various forms of acute

myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[7][8] Chromosomal

translocations involving the AF10 gene, such as those creating MLL-AF10 and CALM-AF10
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fusion proteins, are hallmarks of particularly aggressive leukemias.[9][10][11][12] These fusion

proteins retain the critical domains of AF10 necessary for DOT1L interaction, leading to the

aberrant recruitment of DOT1L to specific genomic loci, such as the HOXA gene cluster. This

mislocalization results in ectopic H3K79 methylation and sustained expression of pro-

leukemogenic genes.[4][10]

Key Protein Domains of AF10
AF10 possesses several distinct functional domains that mediate its interactions with other

proteins and chromatin:

PZP Domain (PHD finger-Zn knuckle-PHD finger): Located at the N-terminus, this domain

functions as a "reader" of the histone code.[2] It specifically recognizes and binds to

unmodified histone H3 at lysine 27 (H3K27un).[2] This interaction is abrogated by post-

translational modifications at H3K27, such as methylation (H3K27me3), which is a

repressive mark.[2] The PZP domain's ability to distinguish between modified and unmodified

H3K27 is crucial for targeting the AF10-DOT1L complex to appropriate genomic regions.[2]

OM-LZ Domain (Octapeptide Motif-Leucine Zipper): Situated at the C-terminus, the OM-LZ

domain is essential for the interaction with DOT1L.[1][13] This domain facilitates the

formation of a stable AF10-DOT1L complex, which is a prerequisite for the enhancement of

DOT1L's catalytic activity.[1][5] The OM-LZ domain is consistently retained in the

leukemogenic AF10 fusion proteins, highlighting its central role in the pathology of these

cancers.[11]

Quantitative Data on AF10 Interactions and Function
The interactions and functional consequences of AF10's role in chromatin remodeling have

been quantified in several studies. The following tables summarize key findings.

Table 1: Binding Affinities of AF10 Domains
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Interacting
Molecules

Method
Dissociation
Constant (Kd)

Reference

AF10 PZP domain

and H3 (15-34)

peptide

Isothermal Titration

Calorimetry (ITC)
1.8 ± 0.2 µM [2]

AF10 PZP domain

and H3K27me1 (15-

34) peptide

Isothermal Titration

Calorimetry (ITC)
4.3 ± 0.5 µM [2]

AF10 PZP domain

and H3K27me2 (15-

34) peptide

Isothermal Titration

Calorimetry (ITC)
11.2 ± 1.2 µM [2]

AF10 PZP domain

and H3K27me3 (15-

34) peptide

Isothermal Titration

Calorimetry (ITC)
No binding detected [2]

AF10 OM-LZ domain

and DOT1L coiled-coil

1 (CC1)

Isothermal Titration

Calorimetry (ITC)
0.49 ± 0.03 µM [1]

AF10 OM-LZ domain

and DOT1L coiled-coil

2 (CC2)

Isothermal Titration

Calorimetry (ITC)
0.22 ± 0.01 µM [1]

AF10 OM-LZ domain

and DOT1L coiled-coil

3 (CC3)

Isothermal Titration

Calorimetry (ITC)
2.5 ± 0.1 µM [1]

Table 2: Impact of AF10 Depletion on Global H3K79 Methylation Levels
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Histone Mark Cell Type Condition
Change in
Methylation
Level

Reference

H3K79me2

Mouse

Embryonic

Fibroblasts

AF10 knockout Global reduction [1]

H3K79me3

Mouse

Embryonic

Fibroblasts

AF10 knockout Global reduction [1]

H3K79me1

Mouse

Embryonic

Fibroblasts

AF10 knockout
Largely

unchanged
[1]

Signaling and Interaction Pathways
The following diagrams, rendered in DOT language, illustrate the key molecular interactions

and pathways involving AF10.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10724070/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10724070/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10724070/
https://www.benchchem.com/product/b1192129?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192129?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


AF10 Protein

Chromatin

AF10

PZP Domain

OM-LZ Domain

Unmodified K27

Binds

DOT1L

Recruits &
Enhances Activity

Histone H3

H3K79

Methylates

Click to download full resolution via product page

Caption: Molecular interactions of the AF10-DOT1L complex with chromatin.
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Caption: Pathway of MLL-AF10-mediated leukemogenesis.
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Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Detect AF10-DOT1L
Interaction
This protocol is adapted for the study of nuclear protein interactions.

Materials:

Cell Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and

protease inhibitor cocktail.

Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40.

Elution Buffer: 0.1 M Glycine-HCl, pH 2.5.

Neutralization Buffer: 1 M Tris-HCl, pH 8.5.

Anti-AF10 antibody (for immunoprecipitation).

Anti-DOT1L antibody (for western blotting).

Protein A/G magnetic beads.

Control IgG antibody.

Procedure:

Cell Lysis:

Harvest approximately 1x10^7 cells and wash with ice-cold PBS.

Resuspend the cell pellet in 1 mL of ice-cold Cell Lysis Buffer.

Incubate on ice for 30 minutes with occasional vortexing.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Transfer the supernatant (cell lysate) to a new pre-chilled tube.
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Pre-clearing the Lysate:

Add 20 µL of Protein A/G magnetic beads to the cell lysate.

Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

Place the tube on a magnetic rack and transfer the supernatant to a new tube.

Immunoprecipitation:

Add 2-5 µg of anti-AF10 antibody or control IgG to the pre-cleared lysate.

Incubate overnight at 4°C with gentle rotation.

Add 30 µL of Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with gentle

rotation.

Washing:

Pellet the beads on a magnetic rack and discard the supernatant.

Wash the beads three times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend

the beads and incubate for 5 minutes on a rotator at 4°C.

Elution:

Resuspend the beads in 50 µL of Elution Buffer and incubate for 5 minutes at room

temperature.

Pellet the beads and transfer the supernatant containing the protein complexes to a new

tube.

Immediately neutralize the eluate by adding 5 µL of Neutralization Buffer.

Analysis:

Add SDS-PAGE sample buffer to the eluate, boil for 5 minutes, and analyze by western

blotting using an anti-DOT1L antibody.
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Chromatin Immunoprecipitation (ChIP) for AF10 Target
Gene Analysis
This protocol is designed to identify genomic regions occupied by AF10 or its fusion proteins.

Materials:

Formaldehyde (37% solution).

Glycine (1.25 M solution).

Nuclei Lysis Buffer: 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, and protease inhibitor

cocktail.

ChIP Dilution Buffer: 16.7 mM Tris-HCl pH 8.0, 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-

100, 0.01% SDS.

ChIP Wash Buffer 1: 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.0, 150

mM NaCl.

ChIP Wash Buffer 2: 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.0, 500

mM NaCl.

LiCl Wash Buffer: 0.25 M LiCl, 1% NP-40, 1% deoxycholate, 1 mM EDTA, 10 mM Tris-HCl

pH 8.0.

TE Buffer: 10 mM Tris-HCl pH 8.0, 1 mM EDTA.

Elution Buffer: 1% SDS, 0.1 M NaHCO3.

Proteinase K.

RNase A.

Procedure:

Cross-linking:
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To cultured cells (approximately 2x10^7), add formaldehyde to a final concentration of 1%

and incubate for 10 minutes at room temperature.

Quench the reaction by adding glycine to a final concentration of 0.125 M and incubate for

5 minutes.

Wash cells twice with ice-cold PBS.

Chromatin Preparation:

Lyse the cells and isolate nuclei.

Resuspend the nuclear pellet in Nuclei Lysis Buffer and incubate on ice for 10 minutes.

Sonicate the chromatin to an average fragment size of 200-500 bp.

Immunoprecipitation:

Dilute the sonicated chromatin with ChIP Dilution Buffer.

Perform immunoprecipitation as described in the Co-IP protocol (steps 2 and 3), using an

antibody against AF10 or an AF10 fusion protein.

Washing:

Wash the beads sequentially with ChIP Wash Buffer 1, ChIP Wash Buffer 2, LiCl Wash

Buffer, and finally twice with TE Buffer.

Elution and Reverse Cross-linking:

Elute the chromatin from the beads using Elution Buffer.

Reverse the cross-links by adding NaCl to a final concentration of 0.2 M and incubating at

65°C for at least 6 hours.

Treat with RNase A and then Proteinase K to remove RNA and protein.

DNA Purification and Analysis:
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Purify the DNA using a PCR purification kit.

Analyze the enriched DNA by qPCR for specific target genes (e.g., HOXA9 promoter) or

by high-throughput sequencing (ChIP-seq).

AF10 in Transcriptional Elongation
Beyond its role in establishing histone marks, AF10 is also implicated in the process of

transcriptional elongation. It is a component of the super elongation complex (SEC), which

plays a critical role in releasing paused RNA Polymerase II (Pol II) and promoting productive

transcription. The misregulation of transcriptional elongation is a key mechanism in MLL-

rearranged leukemias. The recruitment of the AF10-DOT1L complex by MLL fusion proteins

not only leads to aberrant H3K79 methylation but may also contribute to the enhanced

transcriptional elongation of target genes, further driving the leukemogenic program.
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Caption: Role of AF10 within the Super Elongation Complex (SEC) in promoting transcriptional

elongation.

Therapeutic Implications
The essential role of the AF10-DOT1L interaction in driving leukemogenesis makes it an

attractive target for therapeutic intervention.[4] Strategies aimed at disrupting this protein-

protein interaction could selectively inhibit the aberrant gene expression programs in leukemia

cells while potentially having less toxicity than direct inhibition of the ubiquitously active DOT1L

enzyme. Small molecule inhibitors targeting the AF10-DOT1L interface are an active area of

research and hold promise for the treatment of AF10-rearranged leukemias and other cancers

dependent on this pathway.

Conclusion
AF10 plays a multifaceted role in chromatin remodeling and transcriptional regulation. Its

function as a critical cofactor for DOT1L-mediated H3K79 methylation is central to its

physiological and pathological activities. The detailed molecular understanding of AF10's

domains, its interaction network, and its role in transcriptional elongation provides a solid

foundation for the development of targeted therapies for aggressive leukemias and potentially

other cancers. The experimental protocols and pathway diagrams provided in this guide serve

as a resource for researchers dedicated to unraveling the complexities of chromatin biology

and developing novel anti-cancer strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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